molecular formula C27H34N2O5 B12503118 Fmoc-L-Ile-L-Ile-OH

Fmoc-L-Ile-L-Ile-OH

Cat. No.: B12503118
M. Wt: 466.6 g/mol
InChI Key: BOMKHCPYXVNVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Ile-L-Ile-OH is a compound consisting of two L-isoleucine amino acids linked together and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ile-L-Ile-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-L-Ile-L-Ile-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation .

Properties

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C27H34N2O5/c1-5-16(3)23(25(30)28-24(26(31)32)17(4)6-2)29-27(33)34-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)

InChI Key

BOMKHCPYXVNVPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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